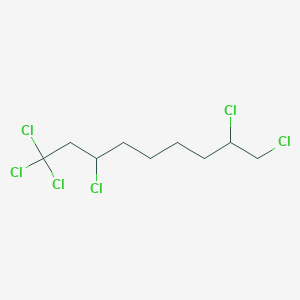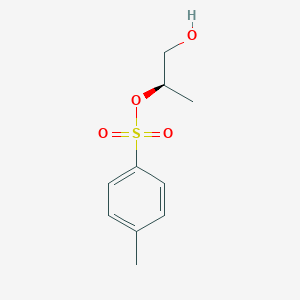
(R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-2-(P-Toluenesulfonate)-1,2-propanol is a chiral compound that features a p-toluenesulfonate group attached to a propanol backbone. This compound is of significant interest in organic synthesis due to its ability to act as a chiral building block in the preparation of various enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-(P-Toluenesulfonate)-1,2-propanol typically involves the tosylation of ®-1,2-propanediol. The reaction is carried out using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-2-(P-Toluenesulfonate)-1,2-propanol follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of phase-transfer catalysis can also be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-2-(P-Toluenesulfonate)-1,2-propanol undergoes various types of chemical reactions, including:
Substitution Reactions: The p-toluenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group in the propanol backbone can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to form different alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve the desired reduction.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiol derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include various alcohol derivatives.
Applications De Recherche Scientifique
®-(-)-2-(P-Toluenesulfonate)-1,2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of chiral intermediates for the synthesis of biologically active molecules.
Medicine: It is employed in the synthesis of chiral drugs and drug intermediates, contributing to the development of more effective and selective pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-(-)-2-(P-Toluenesulfonate)-1,2-propanol involves its ability to act as a chiral auxiliary or catalyst in various chemical reactions. The p-toluenesulfonate group serves as a leaving group, facilitating nucleophilic substitution reactions. The chiral center in the propanol backbone imparts stereochemical control, leading to the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-2-(P-Toluenesulfonate)-1,2-propanol: The enantiomer of ®-(-)-2-(P-Toluenesulfonate)-1,2-propanol, used in similar applications but with opposite stereochemistry.
Methyl p-toluenesulfonate: Used as a methylating agent in organic synthesis.
Isopropyl p-toluenesulfonate: Used in the synthesis of various organic compounds and as a reagent in organic transformations.
Uniqueness
®-(-)-2-(P-Toluenesulfonate)-1,2-propanol is unique due to its chiral nature and the presence of the p-toluenesulfonate group, which makes it a versatile intermediate in the synthesis of enantiomerically pure compounds. Its ability to impart stereochemical control in reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
69891-44-7 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
[(2R)-1-hydroxypropan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1 |
Clé InChI |
UADUJNAWMVEFHR-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CO |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
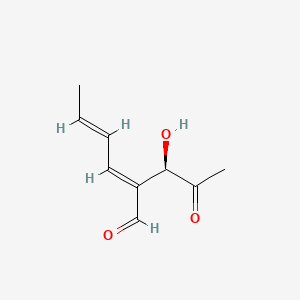
![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
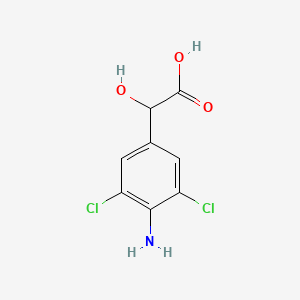
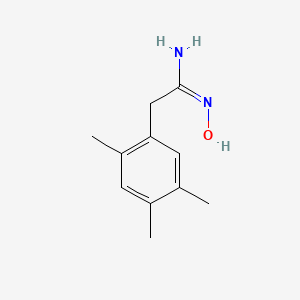
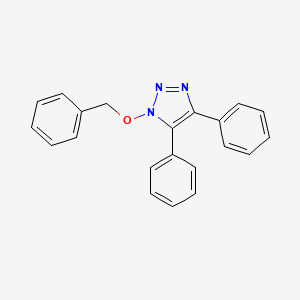
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
